molecular formula C15H16ClNO3 B2496219 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide CAS No. 1795442-82-8

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

Cat. No.: B2496219
CAS No.: 1795442-82-8
M. Wt: 293.75
InChI Key: NRLXQNFUUHEAGX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with furan-2-ylmethanol in the presence of a base such as pyridine to form the intermediate 2-(2-chlorophenyl)-2-(furan-2-yl)ethanol.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The methoxyethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-(2-phenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxyethyl]acetamide
  • **2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-ethoxyethyl]acetamide
  • **2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methylthioethyl]acetamide

Uniqueness

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is unique due to the presence of the methoxyethyl chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-19-14(13-7-4-8-20-13)10-17-15(18)9-11-5-2-3-6-12(11)16/h2-8,14H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLXQNFUUHEAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CC=CC=C1Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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